molecular formula C7H8NO5P B11964867 (3-Methyl-5-nitrophenyl)phosphonic acid

(3-Methyl-5-nitrophenyl)phosphonic acid

Cat. No.: B11964867
M. Wt: 217.12 g/mol
InChI Key: SDCQMEQCOBYSQI-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitrophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H8NO5P. It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a methyl and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitrophenyl)phosphonic acid typically involves the reaction of 3-methyl-5-nitrophenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Methyl-5-nitrophenyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • (3-Nitrophenyl)phosphonic acid
  • (2-Methoxy-4-nitrophenyl)phosphonic acid
  • (2-Chloro-5-methylphenyl)phosphonic acid

Comparison: (3-Methyl-5-nitrophenyl)phosphonic acid is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and binding properties. Compared to (3-Nitrophenyl)phosphonic acid, the presence of the methyl group in this compound can lead to different steric and electronic effects, potentially altering its chemical behavior and biological activity .

Properties

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

IUPAC Name

(3-methyl-5-nitrophenyl)phosphonic acid

InChI

InChI=1S/C7H8NO5P/c1-5-2-6(8(9)10)4-7(3-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

SDCQMEQCOBYSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

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